(R)-1-(3-Ethynylphenyl)ethan-1-ol (R)-1-(3-Ethynylphenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18202560
InChI: InChI=1S/C10H10O/c1-3-9-5-4-6-10(7-9)8(2)11/h1,4-8,11H,2H3/t8-/m1/s1
SMILES:
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol

(R)-1-(3-Ethynylphenyl)ethan-1-ol

CAS No.:

Cat. No.: VC18202560

Molecular Formula: C10H10O

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(3-Ethynylphenyl)ethan-1-ol -

Specification

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
IUPAC Name (1R)-1-(3-ethynylphenyl)ethanol
Standard InChI InChI=1S/C10H10O/c1-3-9-5-4-6-10(7-9)8(2)11/h1,4-8,11H,2H3/t8-/m1/s1
Standard InChI Key NDNBTBNOCGSXHL-MRVPVSSYSA-N
Isomeric SMILES C[C@H](C1=CC=CC(=C1)C#C)O
Canonical SMILES CC(C1=CC=CC(=C1)C#C)O

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is (1R)-1-(3-ethynylphenyl)ethanol, reflecting the absolute (R)-configuration at the chiral center . The ethynyl group (-C≡CH) at the phenyl ring’s 3-position introduces rigidity, while the hydroxyl group on the adjacent carbon enhances hydrogen-bonding potential. This stereochemical specificity is critical for its biological activity, as enantiomeric forms often exhibit divergent interactions with target proteins .

Molecular Formula and Weight

The molecular formula C₁₀H₁₀O corresponds to a monoisotopic mass of 146.073164938 Da, as confirmed by high-resolution mass spectrometry . The compound’s molecular weight of 146.19 g/mol places it within the range of small-molecule drug candidates, facilitating membrane permeability and bioavailability .

Spectroscopic and Computational Data

  • SMILES Notation: C[C@H](C1=CC=CC(=C1)C#C)O

  • InChI Key: NDNBTBNOCGSXHL-MRVPVSSYSA-N

  • XLogP3: 1.7, indicating moderate lipophilicity

  • Topological Polar Surface Area (TPSA): 20.2 Ų, suggesting favorable solubility in polar solvents

Table 1: Computed Physicochemical Properties

PropertyValue
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Rotatable Bond Count2
Complexity165

Synthetic Pathways and Methodologies

Key Synthetic Routes

(R)-1-(3-Ethynylphenyl)ethan-1-ol is synthesized via asymmetric reduction of the corresponding ketone precursor, 1-(3-ethynylphenyl)ethanone, using chiral catalysts such as Corey-Bakshi-Shibata (CBS) reagents . Alternatively, enzymatic resolution with lipases or esterases can achieve enantiomeric excesses >99% .

Representative Procedure :

  • Substrate Preparation: 1-(3-Ethynylphenyl)ethanone (5.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF).

  • Catalytic Reduction: (R)-CBS catalyst (0.1 eq) and borane-dimethyl sulfide complex (1.2 eq) are added at 0°C.

  • Workup: The mixture is quenched with methanol, extracted with ethyl acetate, and purified via silica gel chromatography to yield the (R)-alcohol (82% yield, 98% ee).

Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of plasmespin inhibitors, as demonstrated in recent antimalarial research . For example, it is coupled with epoxide derivatives to form β-amino alcohol scaffolds that inhibit plasmepsin IX/X (PMIX/X), enzymes essential for hemoglobin degradation in Plasmodium .

Table 2: Synthetic Derivatives and Biological Targets

Derivative StructureTarget EnzymeIC₅₀ (nM)
β-Amino alcohol conjugatePMIX12.4
Photoaffinity probePMX8.7

Physicochemical and Computational Analysis

Solubility and Stability

The compound exhibits limited aqueous solubility (0.8 mg/mL at 25°C) but is stable in dimethyl sulfoxide (DMSO) at -20°C for >6 months . Its logP value of 1.7 suggests preferential partitioning into lipid membranes, aligning with its role in intracellular targeting .

Molecular Dynamics Simulations

Docking studies using AutoDock Vina reveal a binding free energy of -9.2 kcal/mol for the (R)-enantiomer with PMIX, compared to -6.8 kcal/mol for the (S)-form . The ethynyl group’s linear geometry minimizes steric clashes in the enzyme’s hydrophobic cleft .

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